2-Iodo-5-methoxy-benzenethiol
Description
2-Iodo-5-methoxy-benzenethiol (C₇H₇IOS) is a substituted benzene derivative featuring a thiol (-SH) group at position 1, an iodine atom at position 2, and a methoxy (-OCH₃) group at position 3. This compound belongs to the family of aromatic thiols, which are characterized by their high reactivity due to the nucleophilic thiol group.
Properties
Molecular Formula |
C7H7IOS |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2-iodo-5-methoxybenzenethiol |
InChI |
InChI=1S/C7H7IOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 |
InChI Key |
HHRPQRWGBCLVSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-Iodo-5-methoxy-benzenethiol and related compounds:
Reactivity and Stability
- Thiol Group Reactivity : The thiol group in this compound is expected to exhibit higher nucleophilicity compared to the aldehyde group in 5-Iodo-2-methoxybenzaldehyde . However, steric hindrance from the iodine atom may reduce its accessibility in reactions.
- Electron Effects : The electron-withdrawing iodine atom at position 2 may deactivate the benzene ring toward electrophilic substitution, contrasting with 5-Iodo-2-methyl benzoic acid, where the methyl group is electron-donating .
- Acidity : The thiol group’s acidity (pKa ~6–8) is higher than that of carboxylic acids (pKa ~4–5) in compounds like 5-Iodo-2-methyl benzoic acid, making it more reactive in deprotonation-driven reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
